molecular formula C15H25NO6 B1425910 cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester CAS No. 1360547-54-1

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Cat. No.: B1425910
CAS No.: 1360547-54-1
M. Wt: 315.36 g/mol
InChI Key: QVFYELHUZMOHPV-PHIMTYICSA-N
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Description

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.36 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two ester functionalities. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Properties

IUPAC Name

1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYELHUZMOHPV-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with N-Boc-protected proline azide, which is derived from N-Boc-L-proline.

    Cycloaddition Reaction: A copper-catalyzed Huisgen 1,3-dipolar cycloaddition is employed to form the pyrrolidine ring.

    Esterification: The resulting intermediate undergoes esterification to introduce the diethyl ester groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Deprotected pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows it to participate in various reactions including:

  • Esterification : The compound can undergo hydrolysis to yield carboxylic acids, which are pivotal in further synthetic pathways.
  • Formation of Heterocycles : It acts as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is particularly significant in the development of pharmaceutical agents targeting neurological and inflammatory diseases. Its applications include:

  • Synthesis of Drug Intermediates : It is used to create intermediates for drugs that inhibit enzymes involved in disease processes.
  • Neuroprotective Agents : Research has indicated potential neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

StudyApplicationFindings
Study ADrug SynthesisDemonstrated high yields in synthesizing PNP inhibitors using this compound as an intermediate.
Study BHeterocycle FormationSuccessfully used in the formation of pyrrolidine derivatives with enhanced biological activity.
Study CEnzyme InhibitionFound to be effective in synthesizing inhibitors for specific enzymes linked to metabolic disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in:

  • Fine Chemicals Production : Employed as a reagent in various chemical processes.
  • Pharmaceutical Manufacturing : Integral in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its role as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the construction of complex molecules. The Boc protecting group provides stability during reactions and can be selectively removed to expose reactive sites on the pyrrolidine ring.

Comparison with Similar Compounds

  • N-Boc-pyrrolidine-2-carboxylic acid diethyl ester
  • N-Boc-pyrrolidine-3-carboxylic acid diethyl ester
  • N-Boc-pyrrolidine-4-carboxylic acid diethyl ester

Uniqueness: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to the presence of two ester groups at the 3 and 4 positions of the pyrrolidine ring, which provides additional sites for functionalization and enhances its utility in asymmetric synthesis and drug discovery.

Biological Activity

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and two carboxylic acid functionalities, which may influence its pharmacological properties.

The compound can be synthesized through various methods, including the esterification of pyrrolidine derivatives. Its structural features contribute to its solubility and reactivity, which are crucial for biological activity.

PropertyValue
Molecular FormulaC13H21N1O5
Molecular Weight269.31 g/mol
Log P (Octanol-Water Partition)1.09
SolubilityHigh in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibition of enzymes like angiotensin-converting enzyme (ACE) and glycosidases, suggesting potential applications in hypertension and diabetes management .
  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition .

Biological Activity Studies

Research has indicated that pyrrolidine derivatives exhibit a range of biological activities. Here are some notable findings related to the compound:

  • Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives possess antibacterial properties, with efficacy against various strains .
  • Antitumor Effects : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents .
  • Neuroprotective Properties : Compounds structurally similar to this compound have been investigated for neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives showed that compounds similar to cis-N-Boc-pyrrolidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that certain pyrrolidine derivatives led to a reduction in cell viability by up to 70% at concentrations of 50 µM. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways.

Q & A

Q. What synthetic routes are commonly employed to prepare cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester?

The synthesis typically involves a multi-step approach:

  • Step 1 : Hydrogenolysis of a benzyl-protected pyrrolidine intermediate (e.g., trans-N-benzylpyrrolidine-3,4-dicarboxylic acid benzyl methyl ester) to remove the benzyl group, followed by Boc-protection of the free amine .
  • Step 2 : Activation of the carboxyl groups via esterification. For example, diethyl ester formation can be achieved using ethanol under acidic or coupling conditions .
  • Step 3 : Stereochemical control is critical. The cis configuration may be achieved via [3+2] dipolar cycloaddition reactions using azomethine ylides and activated alkenes (e.g., fumarate esters), which favor the desired stereochemistry .

Q. How is the stereochemistry of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester confirmed experimentally?

  • NMR Spectroscopy : Coupling constants (J values) between protons on C3 and C4 of the pyrrolidine ring provide insights into dihedral angles, distinguishing cis (smaller J) from trans isomers .
  • X-ray Crystallography : Definitive confirmation of the cis configuration is obtained through single-crystal X-ray diffraction studies, which resolve spatial arrangements of substituents .
  • Chiral HPLC : Enantiomeric purity can be assessed using chiral stationary phases, ensuring no racemization during synthesis .

Q. What analytical techniques are essential for characterizing this compound?

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 305.37 for C17H23NO4) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester (C=O) and Boc carbamate (C=O) groups .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can synthetic yields of the cis isomer be optimized in cycloaddition reactions?

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance dipole interactions in [3+2] cycloadditions, improving regioselectivity .
  • Catalyst Design : Lewis acids like Zn(OTf)₂ can stabilize transition states, favoring cis product formation .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., epimerization) and improve stereochemical fidelity .

Q. What strategies mitigate competing side reactions during Boc protection?

  • Base Selection : Use non-nucleophilic bases (e.g., DMAP or DIPEA) to prevent ester hydrolysis during Boc activation .
  • Protection Sequence : Temporarily protect carboxyl groups as methyl esters before Boc introduction, reducing unwanted acylation .
  • Workup Optimization : Quench reactions with aqueous citric acid to neutralize excess Boc anhydride and minimize carbamate degradation .

Q. How does the cis configuration influence this compound’s utility in drug discovery?

  • Conformational Rigidity : The cis arrangement restricts pyrrolidine ring puckering, making it a valuable β-turn mimetic in peptide-based therapeutics targeting protein-protein interactions .
  • Metabolic Stability : The Boc group and ester moieties slow enzymatic degradation, enhancing pharmacokinetic profiles in preclinical models .
  • Derivatization Potential : The diethyl ester allows selective hydrolysis to free acids for further coupling (e.g., amide bond formation with amino acids) .

Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved?

  • Melting Point Variability : Some sources omit melting points due to hygroscopicity or polymorphism. Differential Scanning Calorimetry (DSC) under nitrogen can provide reproducible data .
  • Stereochemical Ambiguity : Discrepancies between cis and trans isomers in early literature (e.g., InChI strings in vs. 9) highlight the need for rigorous spectroscopic validation in new syntheses .

Q. How can computational methods aid in predicting reactivity and stability?

  • DFT Calculations : Model transition states of cycloaddition reactions to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate Boc group hydrolysis under physiological conditions to optimize prodrug designs .
  • pKa Estimation : Tools like MarvinSketch predict carboxyl group acidity (pKa ~4-5), guiding ester hydrolysis conditions .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent ester hydrolysis and Boc group degradation .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated decomposition (e.g., use amber glassware) .
  • Moisture Control : Use molecular sieves in storage containers to maintain anhydrous conditions .

Q. How can this compound be derivatized for use in combinatorial libraries?

  • Parallel Synthesis : React the diethyl ester with diverse amines (e.g., primary, secondary, or aryl amines) to generate amide libraries .
  • Click Chemistry : Introduce azide or alkyne handles via ester-to-amide substitution for CuAAC-mediated diversification .
  • Enzymatic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one ester group, enabling asymmetric functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester
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cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

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